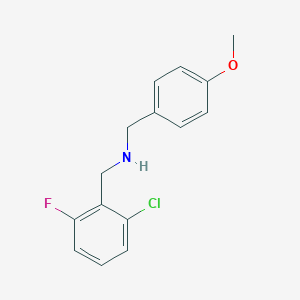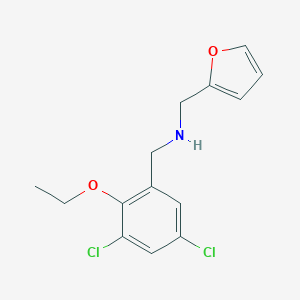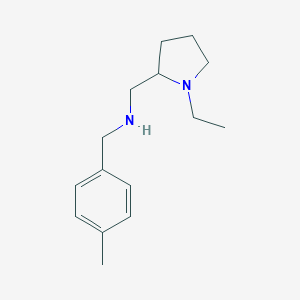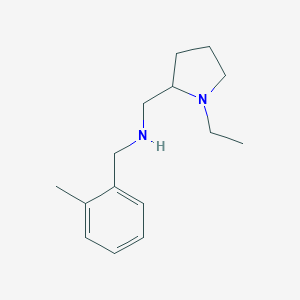
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide is a chemical compound commonly known as CYH-33. It is a synthetic compound that has been widely used in scientific research to investigate its potential biological and pharmacological properties. CYH-33 has been shown to have a range of effects on biological systems, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of CYH-33 is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that CYH-33 can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CYH-33 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
CYH-33 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CYH-33 can reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. Additionally, CYH-33 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CYH-33 is its ability to selectively target certain enzymes and signaling pathways involved in inflammation and cancer, making it a potential candidate for the development of new drugs for the treatment of these conditions. However, one limitation of CYH-33 is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of CYH-33. One potential direction is the investigation of its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research could be done to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Furthermore, the development of new analogs of CYH-33 with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of these conditions.
Méthodes De Synthèse
The synthesis of CYH-33 involves a multi-step process that begins with the reaction of 2-cyclohex-1-en-1-ol with ethyl bromoacetate to form 2-(cyclohex-1-en-1-yl)ethyl acetate. This compound is then reacted with sodium methoxide to form the sodium salt, which is then reacted with 4-methylphenol to obtain CYH-33.
Applications De Recherche Scientifique
CYH-33 has been widely used in scientific research to investigate its potential biological and pharmacological properties. Studies have shown that CYH-33 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, CYH-33 has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H23NO2/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) |
Clé InChI |
LLHOXTVMJXVYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)
![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)



![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)
